Bromuro de 2-cloro-4-(trifluorometil)bencilo

Descripción general

Descripción

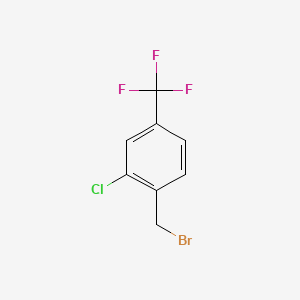

2-Chloro-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Aplicaciones Científicas De Investigación

2-Chloro-4-(trifluoromethyl)benzyl bromide is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: It is used in the synthesis of bioactive compounds that can be tested for biological activity.

Medicine: The compound is involved in the development of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4-(trifluoromethyl)benzyl bromide is the benzylic position of aromatic compounds . This compound is a useful building block in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles .

Mode of Action

2-Chloro-4-(trifluoromethyl)benzyl bromide interacts with its targets through nucleophilic substitution and free radical reactions . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, leading to the formation of new compounds .

Biochemical Pathways

The compound is involved in the synthesis of various organic compounds, affecting the biochemical pathways related to these compounds . For instance, it is used in the synthesis of potent inhibitors of hepatitis C virus NS5B polymerase , which could impact the replication pathway of the virus.

Result of Action

The molecular and cellular effects of 2-Chloro-4-(trifluoromethyl)benzyl bromide’s action depend on the specific reactions it participates in. For example, when used in the synthesis of inhibitors of hepatitis C virus NS5B polymerase, the resulting compounds can potentially inhibit the replication of the virus .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily due to the presence of the bromine atom, which acts as a good leaving group. This compound is known to react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The interactions of 2-Chloro-4-(trifluoromethyl)benzyl bromide with biomolecules are crucial for its application in medicinal chemistry and drug development .

Cellular Effects

2-Chloro-4-(trifluoromethyl)benzyl bromide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in protein synthesis and cellular function. Additionally, 2-Chloro-4-(trifluoromethyl)benzyl bromide can modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-(trifluoromethyl)benzyl bromide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. The bromine atom in 2-Chloro-4-(trifluoromethyl)benzyl bromide facilitates nucleophilic substitution reactions, resulting in the formation of covalent bonds with target biomolecules. These interactions can lead to changes in gene expression and protein function, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(trifluoromethyl)benzyl bromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-(trifluoromethyl)benzyl bromide remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and protein function .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and organ damage. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

2-Chloro-4-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways. The compound can be metabolized by enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of 2-Chloro-4-(trifluoromethyl)benzyl bromide include oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, distribution, and overall biological effects .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(trifluoromethyl)benzyl bromide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution within specific cellular compartments. The localization and accumulation of 2-Chloro-4-(trifluoromethyl)benzyl bromide within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(trifluoromethyl)benzyl bromide is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 2-Chloro-4-(trifluoromethyl)benzyl bromide within subcellular structures can affect its interactions with biomolecules and its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Chloro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-(trifluoromethyl)benzyl bromide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a benzylamine derivative, while coupling with a boronic acid would produce a biaryl compound.

Comparación Con Compuestos Similares

- 4-Chloro-2-(trifluoromethyl)benzyl bromide

- 2-(Trifluoromethyl)benzyl bromide

- 4-(Trifluoromethyl)benzyl bromide

Comparison: 2-Chloro-4-(trifluoromethyl)benzyl bromide is unique due to the presence of both chlorine and trifluoromethyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of the chlorine atom can affect the compound’s reactivity towards nucleophiles and its overall stability.

Actividad Biológica

2-Chloro-4-(trifluoromethyl)benzyl bromide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

2-Chloro-4-(trifluoromethyl)benzyl bromide has a molecular formula of C8H5BrClF3 and a molecular weight of 273.48 g/mol. The compound features both a chlorine atom and a trifluoromethyl group, which significantly influence its reactivity and interactions with biological systems. It typically appears as a colorless to pale yellow liquid and is known to be corrosive, necessitating careful handling.

Synthesis

The synthesis of 2-Chloro-4-(trifluoromethyl)benzyl bromide involves the bromination of 2-chloro-4-(trifluoromethyl)toluene, typically using N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This method allows for controlled reaction parameters, enhancing yield and purity.

Antiviral Properties

Research indicates that 2-Chloro-4-(trifluoromethyl)benzyl bromide exhibits significant antiviral activity, particularly against the hepatitis C virus (HCV). It has been shown to inhibit the NS5B polymerase enzyme, which is crucial for viral replication. The compound interacts with biomolecules through covalent bonding, affecting various biochemical pathways related to organic compound synthesis, gene expression, and protein synthesis.

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with key cellular proteins involved in cell cycle regulation. For instance, compounds structurally related to 2-Chloro-4-(trifluoromethyl)benzyl bromide have demonstrated the ability to inhibit tubulin polymerization, which is essential for mitosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-Chloro-4-(trifluoromethyl)benzyl bromide:

- Inhibition of Tubulin Polymerization : A study found that derivatives of this compound exhibited varying degrees of inhibition on tubulin polymerization, with some showing IC50 values comparable to established anticancer agents like CA-4. This suggests potential applications in cancer therapy .

- Apoptotic Induction : Research indicated that certain derivatives could significantly increase caspase-3 activation in treated cancer cell lines, demonstrating their ability to promote programmed cell death .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between 2-Chloro-4-(trifluoromethyl)benzyl bromide derivatives and target proteins such as tubulin. These studies reveal critical hydrophobic interactions that could inform further drug design efforts .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2-Chloro-4-(trifluoromethyl)benzyl bromide, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)benzyl bromide | Contains both Cl and CF3 groups | Antiviral, anticancer |

| 4-Chloro-2-(trifluoromethyl)benzyl bromide | Similar structure but different positioning | Limited studies available |

| 2-(Trifluoromethyl)benzyl bromide | Lacks chlorine | Primarily nucleophilic substitutions |

| 4-(Trifluoromethyl)benzyl bromide | Different positioning of trifluoromethyl group | Varies in reactivity |

The presence of both chlorine and trifluoromethyl groups in 2-Chloro-4-(trifluoromethyl)benzyl bromide enhances its reactivity compared to other derivatives, making it a valuable candidate for further research in drug development.

Propiedades

IUPAC Name |

1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZUUFYFLNVTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279252-26-5 | |

| Record name | 1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.